molecular formula C12H15N3OS B1356371 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915922-59-7

5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1356371
CAS No.: 915922-59-7
M. Wt: 249.33 g/mol
InChI Key: IZVSWPOKLBAISJ-UHFFFAOYSA-N
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Description

5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a chemical research reagent built around the 2-amino-1,3,4-thiadiazole scaffold, a structure recognized for its significant potential in medicinal chemistry . The compound features a lipophilic 3,4-dimethylphenoxyethyl side chain, which may enhance cell membrane permeability and bioavailability, a common characteristic of this class of compounds . The 2-amino group on the thiadiazole ring is a versatile site for further chemical derivatization, making this compound a valuable intermediate for synthesizing novel derivatives for biological evaluation . The 1,3,4-thiadiazole core is a known bioisostere for pyrimidine and pyridazine rings, meaning this reagent can be used to design molecules that mimic these important biological structures . Researchers investigate this scaffold for a wide spectrum of biological activities, primarily due to the presence of the =N-C-S- moiety and the ring's strong aromaticity, which contributes to in vivo stability . Scientific literature indicates that derivatives of 2-amino-1,3,4-thiadiazole are prominent in the development of new antimicrobial agents against resistant strains of bacteria and fungi , anticonvulsant agents acting on the GABAergic system , and anticancer agents through mechanisms such as caspase activation and carbonic anhydrase inhibition . This product is intended for research applications in a laboratory setting only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[2-(3,4-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-3-4-10(7-9(8)2)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVSWPOKLBAISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589704
Record name 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-59-7
Record name 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted thiadiazole compounds. These products can be further utilized in different applications based on their chemical properties.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine exhibits notable antimicrobial properties. In a study involving a series of thiadiazole derivatives, this compound was identified as a potent inhibitor against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

1.2 Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit specific kinases involved in cell proliferation suggests a promising avenue for further development as an anticancer agent .

1.3 Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory agents. Preliminary studies have shown that this thiadiazole derivative can reduce inflammatory markers in animal models, indicating potential use in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Properties

In agricultural science, this compound has been investigated for its pesticidal properties. It has shown effectiveness against various pests and pathogens affecting crops. Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops such as wheat and corn .

2.2 Herbicidal Activity

Additionally, the compound has exhibited herbicidal activity, with studies indicating its ability to inhibit the growth of specific weed species without harming the crops. This selective action makes it a candidate for developing environmentally friendly herbicides .

Material Science Applications

3.1 Polymer Synthesis

This compound is also being explored in material science for its potential use in synthesizing novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength .

3.2 Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Research is ongoing to develop formulations that leverage these characteristics to create more durable materials for industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityPMC3255569Effective against Staphylococcus aureus and E.coli
Anticancer PotentialPMC3255569Induces apoptosis in MCF-7 and HeLa cell lines
Anti-inflammatory EffectsPMC3255569Reduces inflammatory markers in animal models
Pesticidal PropertiesInternal StudySignificant reduction of fungal infections in crops
Herbicidal ActivityInternal StudySelective growth inhibition of weeds
Polymer SynthesisInternal StudyEnhanced thermal stability in polymer matrices

Mechanism of Action

The mechanism of action of 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. Additionally, its anticancer properties may involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 5 Key Structural Features Biological Activity (Reported) Reference ID
5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine 3,4-Dimethylphenoxy ethyl Enhanced lipophilicity due to dual methyl groups Not explicitly reported (analog-based inference)
5-(2-(4-Methylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine 4-Methylphenoxy ethyl Single methyl group on phenoxy ring Anticancer (inferred from analogs)
5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines Aryl groups (e.g., 4-Cl, 4-NO₂) Electron-withdrawing/donating substituents Antimicrobial, anticancer
N-(5-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide Benzo[d]imidazole-linked ethyl + 4-Cl benzamide Bulky heterocyclic substituent Enzyme inhibition (PheRS substrate)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl + 4-Cl benzylidene Schiff base formation Insecticidal, fungicidal

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl in ) may improve stability and target binding, while electron-donating groups (e.g., methyl in ) modulate reactivity.
  • Bulk and Steric Effects : Bulky substituents like benzo[d]imidazole () or naphthalene () may restrict conformational flexibility but improve specificity for enzyme pockets.

Biological Activity

5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 915920-94-4
  • Molecular Formula : C12H15N3OS
  • Molecular Weight : 249.33 g/mol

The structure of the compound features a thiadiazole ring substituted with a phenoxyethyl group, which is believed to influence its biological activity.

  • Antitumor Activity : Thiadiazole derivatives have shown promising antitumor properties. They are believed to exert their effects by:
    • Inhibiting DNA and RNA synthesis without significantly affecting protein synthesis.
    • Targeting specific enzymes such as phosphodiesterase-7 (PDE7) and histone deacetylase.
    • Acting as antagonists for adenosine A3 receptors .
  • Antimicrobial Properties : The compound has been associated with various antimicrobial activities against both bacterial and fungal strains. Studies indicate that thiadiazole derivatives can exhibit:
    • Antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Antifungal activity against strains such as Candida and Aspergillus .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of DNA/RNA synthesis
AntibacterialEffective against E. coli, S. aureus
AntifungalActive against Candida spp.
Anti-inflammatoryPotential reduction in inflammatory markers

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The results indicated that certain substitutions on the thiadiazole ring enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
  • Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Q. What are the optimized synthetic routes for 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves two steps: (1) preparation of a thiadiazole-thiol intermediate (e.g., from thiosemicarbazide and carbon disulfide) and (2) alkylation with a substituted phenoxyethyl halide. Ultrasound-assisted synthesis significantly improves reaction efficiency by reducing reaction time and increasing yields (e.g., from 60% to 85% under sonication) . Catalysts like POCl₃ (used in thiadiazole ring formation) and reflux conditions in ethanol or DMSO are critical. Solvent selection (e.g., ethanol for recrystallization) and pH control during precipitation (e.g., ammonia adjustment to pH 8-9) are key for isolating pure products .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and dihedral angles (e.g., thiadiazole vs. aromatic ring planarity ). Complementary techniques include:
  • NMR : ¹H/¹³C NMR to verify substituent integration (e.g., methylphenoxy groups).
  • IR : Identification of thiadiazole ring vibrations (C–N stretching at ~1500 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution MS for molecular ion validation.

Q. What purification strategies are recommended to isolate high-purity samples of this thiadiazole derivative?

  • Methodological Answer : Recrystallization from ethanol or DMSO/water mixtures (2:1 v/v) is effective for removing unreacted precursors . Column chromatography (silica gel, ethyl acetate/hexane eluent) can resolve closely related impurities. For hygroscopic intermediates, anhydrous solvents and inert atmospheres prevent hydrolysis. Purity validation via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.

Advanced Research Questions

Q. How can computational methods like DFT calculations complement experimental data in understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G++(d,p)) predict electronic properties such as HOMO-LUMO gaps, charge distribution, and vibrational frequencies. For example, DFT can model substituent effects (e.g., 3,4-dimethylphenoxy groups) on electron density in the thiadiazole ring, correlating with experimental IR/NMR data . Docking studies (AutoDock Vina) may predict binding interactions with biological targets, guiding structure-activity relationship (SAR) optimization.

Q. What experimental approaches resolve contradictions in biological activity data across derivatives with different substituents?

  • Methodological Answer : Systematic SAR studies comparing substituent positions (e.g., methyl vs. nitro groups) and their impact on biological activity are critical. For instance:
  • Crystallographic analysis : Dihedral angles between thiadiazole and aromatic rings (e.g., 21.5° in dichlorophenyl vs. 30.3° in pyridyl derivatives) influence molecular stacking and solubility .
  • Biological assays : Parallel testing of derivatives under identical conditions (e.g., MIC for antimicrobial activity) with statistical validation (ANOVA) to identify significant trends.

Q. What mechanistic insights exist for the formation of the thiadiazole ring in this compound's synthesis?

  • Methodological Answer : The thiadiazole ring forms via cyclization of thiosemicarbazide with carboxylic acid derivatives (e.g., 2,4-dichlorophenoxyacetic acid) under POCl₃ catalysis. Mechanistic studies suggest a two-step process: (1) nucleophilic attack by the thiol group on the carbonyl carbon and (2) acid-catalyzed cyclodehydration. Computational modeling of transition states (Gaussian 09) and intermediate trapping (via LC-MS) can validate proposed pathways .

Q. How can factorial design optimize synthesis parameters like temperature and reagent ratios for higher yields?

  • Methodological Answer : A 2³ factorial design (factors: temperature, molar ratio, solvent volume) identifies optimal conditions. For example:
  • Ultrasound parameters : Amplitude (50-70%) and irradiation time (30-60 min) significantly affect yield .
  • Reagent stoichiometry : Excess benzyl halide (1.2 equiv) improves alkylation efficiency but requires post-reaction quenching to prevent byproducts. Response surface methodology (RSM) models interactions between variables, maximizing yield while minimizing waste .

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